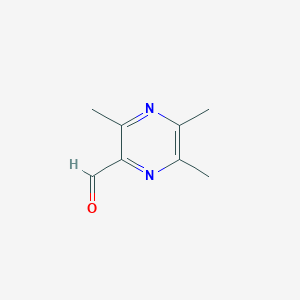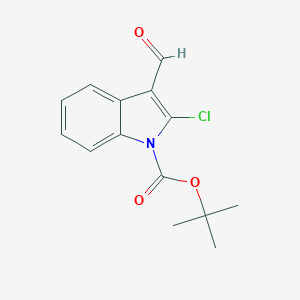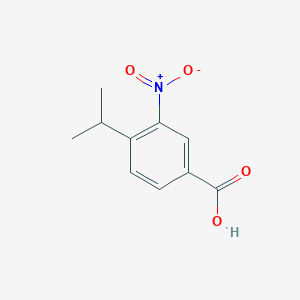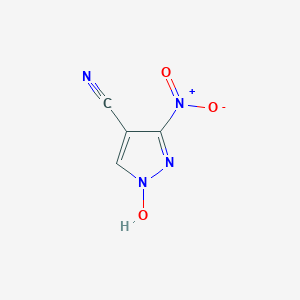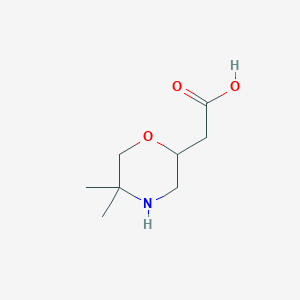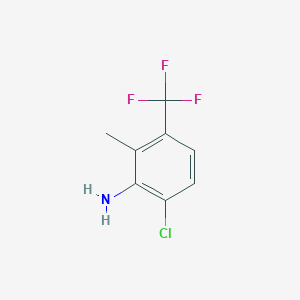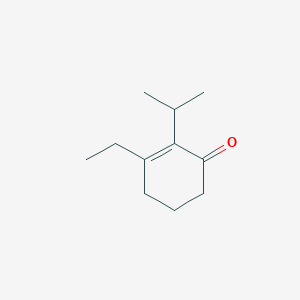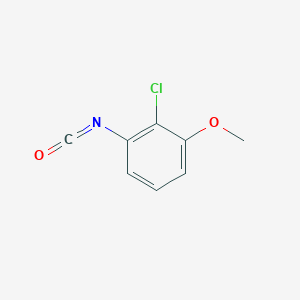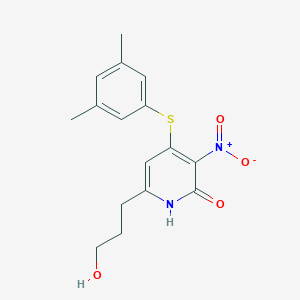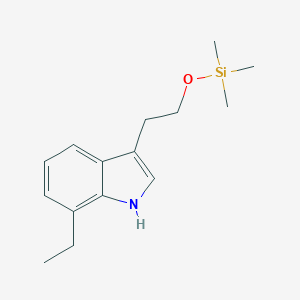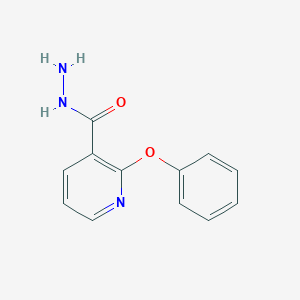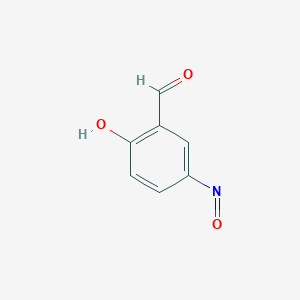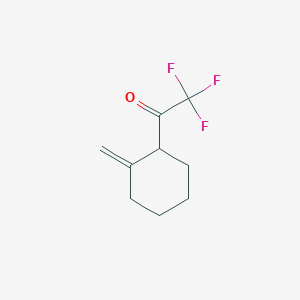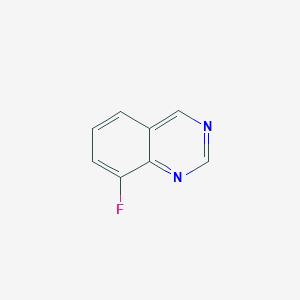
8-Fluoroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 8-Fluoroquinazoline derivatives involves a simple procedure starting from directed ortho-lithiation reactions. This process allows for the production of key intermediates, which can be further transformed into various valuable compounds. For instance, the fluorine-amine exchange yields 8-amino-3,4-dihydroisoquinolines, suitable for further synthesis into 1-substituted 8-amino-tetrahydroisoquinolines. Additionally, reduction and alkylation reactions lead to the creation of novel tetrahydroisoquinoline derivatives, demonstrating the versatility of 8-Fluoroquinazoline as a building block (Hargitai et al., 2018).
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinazoline and its derivatives plays a crucial role in their reactivity and potential applications. For example, the presence of a fluorine atom on the quinazoline ring significantly affects the electronic properties of the molecule, contributing to its reactivity and interaction with various biological targets. Structural analyses, including crystallographic studies and density functional theory (DFT) calculations, help in understanding these interactions and designing compounds with desired properties (Moreno-Fuquen et al., 2017).
Chemical Reactions and Properties
8-Fluoroquinazoline undergoes various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, click chemistry approaches have been utilized to synthesize new trifluoromethylquinoline-based triazoles, showcasing the compound's versatility in forming products with significant antimicrobial properties (Garudachari et al., 2014). Moreover, the selective and sensitive signaling behaviors of 8-hydroxyquinoline derivatives toward metal ions highlight their potential in developing new chemosensors (Song et al., 2006).
Physical Properties Analysis
The physical properties of 8-Fluoroquinazoline derivatives, such as solubility, fluorescence, and stability under various conditions, are crucial for their application in different fields. For example, the solvent-dependent fluorescent properties of certain derivatives allow for tunable detection of metal ions in various environments, demonstrating the importance of understanding these properties for sensor development (Hao et al., 2011).
Chemical Properties Analysis
The chemical properties of 8-Fluoroquinazoline, such as reactivity towards nucleophiles or electrophiles, play a significant role in its applications. The ability to undergo various chemical reactions enables the synthesis of a wide array of derivatives with diverse biological activities. Research into these properties helps in designing new compounds for potential therapeutic applications, as seen in the development of fluoroquinazolinone derivatives with potent anticancer activities (Zayed et al., 2018).
Scientific Research Applications
Antibacterial Properties :
- A novel antibacterial 8-chloroquinolone showed potent activities against Gram (+) and Gram (-) bacteria, more effective than trovafloxacin against certain strains (Kuramoto et al., 2003).
Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents :
- The introduction of a methoxy group at the 8 position in fluoroquinoline significantly reduced phototoxicity in a fluoroquinolone antibacterial agent (Marutani et al., 1993).
Therapy for Latent Malaria :
- 8-Aminoquinoline therapy for latent malaria highlights the potential and challenges of these compounds in treating endemic malaria (Baird, 2019).
Sensor Arrays for Cation Detection :
- 8-Hydroxyquinoline-based ligands were developed for turn-on and ratiometric sensing of cations in fluorescence-based sensor arrays (Palacios et al., 2007).
Fluorescence Properties and Metal Complexation :
- The fluorescence properties of 8-Hydroxyquinoline and its metal complexes were studied, addressing its unique properties in water and its application in the detection and analysis of metal ions (Park et al., 2016).
Corrosion Detection in Coatings :
- 8-Hydroxyquinoline was successfully used as a ferric ion sensitive indicator in epoxy coatings for corrosion detection (Roshan et al., 2018).
Hg2+-Selective Chemodosimeter :
- A thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective fluorescence enhancing properties for Hg2+ ions (Song et al., 2006).
Dual Toll-like Receptor Modulators for Hepatitis B Virus Treatment :
- A series of 2,4-diaminoquinazolines, including 8-fluoroquinazoline derivatives, were identified as potent dual Toll-like receptor agonists for Hepatitis B Virus treatment (Embrechts et al., 2018).
Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :
- New 8-nitrofluoroquinolone models were synthesized and displayed interesting antibacterial activities against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Development of Orexin Receptor Antagonist for Insomnia :
- Research into a diazepane orexin receptor antagonist led to the development of a dual orexin receptor antagonist, potentially for treating insomnia (Cox et al., 2010).
Safety And Hazards
Future Directions
The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .
properties
IUPAC Name |
8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWOSHZISJOLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617196 | |
| Record name | 8-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinazoline | |
CAS RN |
195248-86-3 | |
| Record name | 8-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



